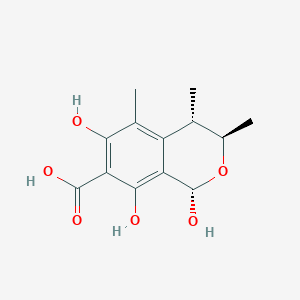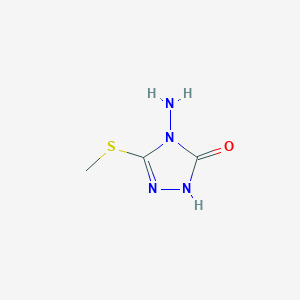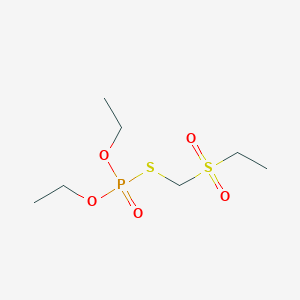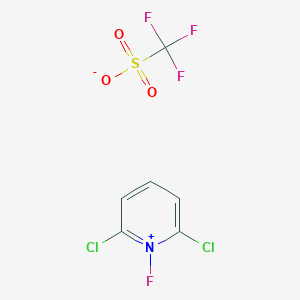
1-Fluoro-2,6-dichloropyridinium Triflate
描述
The compound "1-Fluoro-2,6-dichloropyridinium Triflate" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated pyridinium compounds and their synthesis, properties, and reactions, which can provide insights into the characteristics of similar compounds like "1-Fluoro-2,6-dichloropyridinium Triflate" .
Synthesis Analysis
The synthesis of fluorinated pyridinium compounds typically involves the reaction of pyridine derivatives with fluorinating agents. For example, the synthesis of 1-fluoro-2,4,6-trimethylpyridinium triflate involves fluorination of the corresponding pyridine with molecular fluorine in the presence of metal triflate salts . Similarly, N-fluoropyridinium salts are synthesized through counter anion displacement reactions of unstable pyridine-F2 compounds or fluorination of salts of pyridines with protonic acids or silyl esters with F2 . These methods could potentially be adapted for the synthesis of "1-Fluoro-2,6-dichloropyridinium Triflate".
Molecular Structure Analysis
The molecular structure of fluorinated pyridinium compounds is characterized by the presence of a positively charged nitrogen atom in the pyridine ring and a fluorine atom bonded to the nitrogen. The presence of substituents on the pyridine ring, such as chloro or methyl groups, can influence the geometry and electronic distribution of the molecule . The crystal and molecular structures of related compounds, such as 1-(2',6'-dichlorobenzyl)-2-pyridone, have been determined by X-ray diffraction analysis, providing detailed information on bond lengths and angles .
Chemical Reactions Analysis
Fluorinated pyridinium compounds are known to participate in various chemical reactions, particularly electrophilic aromatic substitution. For instance, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been shown to be an effective reagent for the quantitative fluorination of aromatic substrates . This suggests that "1-Fluoro-2,6-dichloropyridinium Triflate" could also be used in similar electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridinium compounds include their melting points, solubility, and stability. For example, 1-fluoro-2,4,6-trimethylpyridinium triflate is reported to form stable crystals that can withstand temperatures up to 150°C without decomposition . These compounds are generally soluble in polar solvents and can be purified by recrystallization . The stability of N-fluoropyridinium salts is influenced by the nucleophilicity or basicity of the counter anions and the electronic nature of the ring substituents .
科学研究应用
Certainly! Let’s delve into the scientific research applications of 1-Fluoro-2,6-dichloropyridinium Triflate . This compound, with the molecular formula C6H3Cl2F4NO3S, has a molecular weight of 316.06 Da . Here are six unique applications:
-
Fluorination of Organic Compounds
-
Transformation of Thioglycosides
-
Electrolytic Partial Fluorination
Remember to consult relevant literature for detailed experimental protocols and specific quantitative data. These applications highlight the versatility and significance of 1-Fluoro-2,6-dichloropyridinium Triflate in various scientific domains . If you need further information or have additional questions, feel free to ask! 😊
属性
IUPAC Name |
2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRVNARKRKXQQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371980 | |
| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,6-dichloropyridinium Triflate | |
CAS RN |
130433-68-0 | |
| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-1-fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)
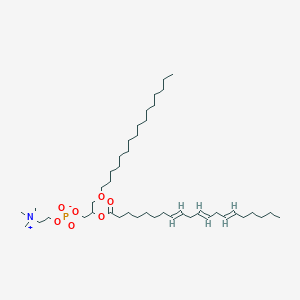
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)
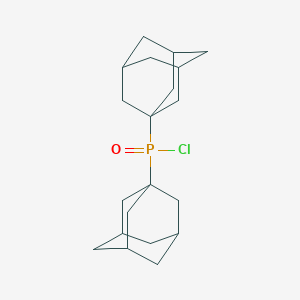
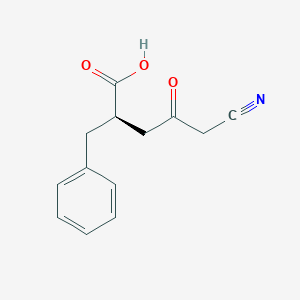
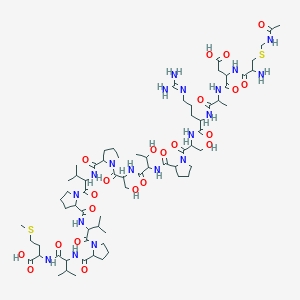
![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)
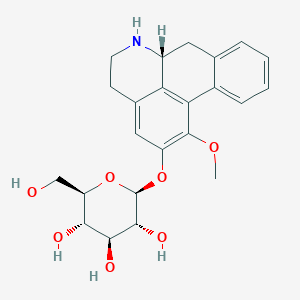
![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)
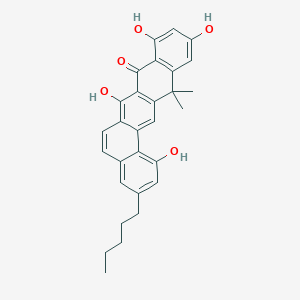
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)
